Gonadorelin acetate hydrate

描述

属性

IUPAC Name |

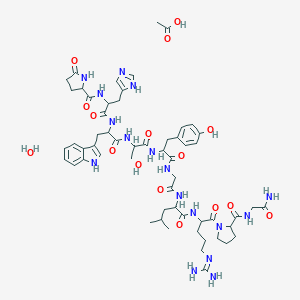

acetic acid;N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H75N17O13.C2H4O2.H2O/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;1-2(3)4;/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H3,(H,3,4);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBWZCWPKJOGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H81N17O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33515-09-2 (Parent) | |

| Record name | Gonadorelin acetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052699486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

1260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52699-48-6 | |

| Record name | Gonadorelin acetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052699486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | acetic acid;N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Cellular Mechanisms of Action of Gonadorelin Acetate Hydrate

Gonadotropin-Releasing Hormone Receptor (GnRHR) Interactions

The initial and most critical step in the mechanism of action of gonadorelin (B1671987) acetate (B1210297) hydrate (B1144303) is its binding to the gonadotropin-releasing hormone receptor (GnRHR). patsnap.com The GnRHR is a member of the G-protein coupled receptor (GPCR) family, characterized by its seven-transmembrane domains. genecards.orgnih.gov These receptors are primarily expressed on the surface of gonadotrope cells in the anterior pituitary gland, but their presence has also been identified in other tissues, including lymphocytes, breast, ovary, and prostate. genecards.orgnih.gov

Binding Specificity and Affinity of Gonadorelin Acetate Hydrate to Pituitary Gonadotropes

Gonadorelin acetate, being a synthetic analog of the natural GnRH decapeptide, exhibits a high binding affinity and specificity for the GnRHR on pituitary gonadotropes. patsnap.combachem.com This interaction is what initiates the cascade of events leading to the synthesis and release of gonadotropins. bachem.com The binding of gonadorelin acetate to the GnRHR is a targeted process, ensuring that its physiological effects are primarily localized to the reproductive axis. Research indicates that gonadorelin is an agonist of the GnRH receptor with an IC50 of 10.0 nM, demonstrating its potent interaction with the receptor.

GnRHR Upregulation in Response to Pulsatile this compound Administration

The pattern of this compound administration is a key determinant of the pituitary's response. When administered in a pulsatile fashion, mimicking the natural, intermittent secretion of GnRH from the hypothalamus, gonadorelin acetate promotes the upregulation of GnRHR expression on gonadotrope cells. patsnap.combachem.com This increased receptor density enhances the sensitivity of the pituitary to GnRH, leading to a sustained release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). bachem.com This physiological stimulation is crucial for normal reproductive function, including follicular development, ovulation, and spermatogenesis.

Receptor Desensitization and Downregulation Induced by Continuous this compound Exposure

In stark contrast to pulsatile delivery, continuous or prolonged exposure to high concentrations of this compound leads to a paradoxical effect: the desensitization and downregulation of GnRHRs. patsnap.combachem.com Initially, continuous administration causes a transient surge in LH and FSH secretion. bachem.com However, this is followed by a profound suppression of gonadotropin release. bachem.comnih.gov This inhibitory effect is a consequence of the gonadotrope cells becoming refractory to the constant stimulation.

The process involves a reduction in the number of GnRH receptors on the cell surface, a phenomenon known as downregulation. nih.gov Studies in rats have shown that continuous GnRH stimulation leads to a significant reduction in GnRH receptor levels within 24 hours. nih.gov This desensitization is also attributed to effects at the post-receptor level, indicating that the signaling pathways become uncoupled from the receptor. nih.gov This principle of desensitization is therapeutically exploited in conditions where suppression of gonadal steroid production is desired. patsnap.com

Intracellular Signaling Cascades Mediated by this compound

Upon binding of this compound to the GnRHR, a conformational change in the receptor activates associated G-proteins, primarily of the Gq/11 family, initiating a cascade of intracellular signaling events. nih.govnih.gov

Activation of the Phospholipase C (PLC) Pathway and Phosphatidylinositol 4,5-bisphosphate (PIP2) Hydrolysis

The activated Gq/11 protein stimulates the enzyme phospholipase C (PLC). patsnap.comnih.gov PLC, in turn, catalyzes the hydrolysis of a membrane phospholipid called phosphatidylinositol 4,5-bisphosphate (PIP2). patsnap.comnih.gov This enzymatic cleavage of PIP2 generates two crucial second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). patsnap.comnih.gov

Roles of Inositol Trisphosphate (IP3) and Diacylglycerol (DAG) in Signal Transduction

The generation of IP3 and DAG propagates the signal initiated by this compound within the gonadotrope cell. patsnap.comaccessscience.com

Inositol Trisphosphate (IP3): As a water-soluble molecule, IP3 diffuses through the cytoplasm and binds to specific receptors on the endoplasmic reticulum. patsnap.com This binding triggers the release of stored calcium ions (Ca2+) from the endoplasmic reticulum into the cytosol. patsnap.comnih.gov The resulting increase in intracellular Ca2+ concentration is a key signal for the exocytosis, or release, of stored LH and FSH from the gonadotrope. nih.gov

Diacylglycerol (DAG): DAG remains within the cell membrane and, in conjunction with the elevated intracellular Ca2+ levels, activates protein kinase C (PKC). patsnap.comnih.gov Activated PKC then phosphorylates various intracellular proteins, including those involved in the synthesis of new LH and FSH. patsnap.com The activation of PKC and the subsequent mitogen-activated protein kinase (MAPK) cascades are critical for the regulation of gonadotropin subunit gene expression. nih.gov

The coordinated action of these signaling pathways ensures both the immediate release of gonadotropins and the longer-term synthesis required to maintain reproductive function in response to pulsatile GnRH stimulation.

Interactive Data Table: Key Molecular Events in this compound Action

| Molecular Event | Mediator/Effector | Outcome | Reference |

| Receptor Binding | Gonadotropin-Releasing Hormone Receptor (GnRHR) | Initiation of intracellular signaling | patsnap.com |

| G-Protein Activation | Gq/11 | Activation of Phospholipase C | nih.govnih.gov |

| Enzyme Activation | Phospholipase C (PLC) | Hydrolysis of PIP2 | patsnap.comnih.gov |

| Second Messenger Production | Inositol Trisphosphate (IP3) | Release of intracellular calcium | patsnap.comnih.gov |

| Second Messenger Production | Diacylglycerol (DAG) | Activation of Protein Kinase C | patsnap.comnih.gov |

| Ion Mobilization | Calcium (Ca2+) | Exocytosis of LH and FSH | nih.gov |

| Enzyme Activation | Protein Kinase C (PKC) | Gonadotropin synthesis | patsnap.com |

Regulation of Intracellular Calcium Ion (Ca2+) Dynamics

The binding of gonadorelin acetate to its G-protein coupled receptor on the surface of pituitary gonadotropes initiates a signaling cascade that leads to a biphasic increase in intracellular calcium concentration ([Ca2+]i). wikipedia.orgnih.gov This process is fundamental to the hormone's mechanism of action. nih.gov

The initial, rapid rise in [Ca2+]i is primarily due to the mobilization of calcium from intracellular stores. nih.gov This is mediated by the production of inositol 1,4,5-trisphosphate (IP3), which binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. patsnap.comnih.gov This initial spike is transient, lasting only a few seconds. nih.gov

Following the initial peak, a more sustained, secondary plateau phase of elevated [Ca2+]i is observed. nih.gov This phase is largely dependent on the influx of extracellular calcium through voltage-gated and second messenger-operated calcium channels in the cell membrane. nih.gov The activation of these channels is a downstream consequence of the initial signaling events.

This complex regulation of intracellular calcium dynamics is a critical component of the signaling pathway that leads to the synthesis and secretion of gonadotropins. nih.govnih.gov

Activation of Protein Kinase C (PKC) and Subsequent Protein Phosphorylation

Concurrent with the mobilization of intracellular calcium, the binding of gonadorelin acetate to its receptor also activates the enzyme phospholipase C. patsnap.com This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: IP3 and diacylglycerol (DAG). patsnap.com While IP3 is responsible for the initial calcium release, DAG activates protein kinase C (PKC), a family of enzymes that play a crucial role in signal transduction. patsnap.comnoahcompendium.co.uk

Activation of PKC leads to the phosphorylation of various intracellular proteins, a key mechanism for altering their function and propagating the hormonal signal. patsnap.comnoahcompendium.co.uk This phosphorylation cascade is an essential link between the initial receptor binding event at the cell surface and the subsequent nuclear events that regulate gene expression. noahcompendium.co.uk Studies have shown that direct activators of PKC can mimic the effects of GnRH, suggesting a central role for this enzyme in mediating the hormone's actions. nih.gov Furthermore, pretreatment of pituitary cells with PKC activators can enhance their responsiveness to GnRH, indicating that PKC can regulate the efficiency of the signaling pathway at a post-receptor level. nih.gov

Downstream Gene Expression Regulation within Gonadotropes

The expression of the genes encoding the common alpha subunit (Cga) and the unique beta subunits of LH (Lhb) and FSH (Fshb) is a primary target of GnRH signaling. nih.gov The activation of various transcription factors and the modification of chromatin structure, such as histone acetylation, are key mechanisms through which GnRH influences gene expression. frontiersin.org For instance, GnRH has been shown to increase histone H3 acetylation at the promoter region of the Cga gene. frontiersin.org

Furthermore, GnRH signaling can influence the expression of other genes important for gonadotrope function. For example, research has identified several genes, such as Spp1, Tgfbr3l, Grem1, and Nr0b2, that are specifically expressed in gonadotropes and are dependent on the transcription factor NR5A1, which itself can be influenced by GnRH signaling pathways. semanticscholar.org The regulation of the GnRH receptor (GnRHR) gene is also a critical aspect of downstream signaling, as the number of receptors on the cell surface determines the cell's sensitivity to GnRH. nih.govoup.com

Differential Regulation of Gonadotropin Synthesis and Release

Gonadorelin acetate orchestrates the synthesis and secretion of the two primary gonadotropins, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), from the anterior pituitary. drugbank.comyoutube.com While both hormones are stimulated by gonadorelin, their regulation is distinct, allowing for precise control of reproductive processes. researchgate.net

Mechanisms Underlying Luteinizing Hormone (LH) Secretion Stimulation

Gonadorelin acetate primarily stimulates the synthesis and release of Luteinizing Hormone (LH) from the gonadotrope cells of the anterior pituitary gland. wikipedia.orgdrugbank.com The binding of gonadorelin to its receptor triggers a cascade of intracellular events leading to LH secretion. patsnap.com This process is heavily dependent on calcium signaling. nih.gov The initial, rapid release of LH is driven by the mobilization of intracellular calcium stores, while sustained secretion relies on the influx of extracellular calcium. wikipedia.orgnih.gov

The activation of protein kinase C (PKC) is also a critical component of the signaling pathway leading to LH release. nih.gov PKC activation can enhance the sensitivity of the gonadotropes to GnRH, leading to a more robust LH response. nih.gov In males, LH stimulates the Leydig cells in the testes to produce testosterone (B1683101). patsnap.com In females, a surge of LH triggers ovulation and supports the formation of the corpus luteum. patsnap.comyoutube.com

Mechanisms Underlying Follicle-Stimulating Hormone (FSH) Secretion Stimulation

While also stimulated by gonadorelin acetate, the release of Follicle-Stimulating Hormone (FSH) is generally less pronounced than that of LH. drugbank.com The mechanisms governing FSH secretion are more complex and not solely dependent on GnRH pulsatility. researchgate.net In females, FSH is crucial for promoting the growth and development of ovarian follicles. patsnap.comyoutube.com In males, it acts on the Sertoli cells to support spermatogenesis. patsnap.com

In certain physiological states, such as in prepubertal females and in some disorders of gonadal function, the FSH response to gonadorelin may be greater than the LH response. drugbank.com This highlights the differential regulation of the two gonadotropins.

Influence of GnRH Pulse Frequency and Amplitude on LH:FSH Ratios

The differential regulation of LH and FSH is significantly influenced by the frequency and amplitude of GnRH pulses reaching the pituitary. wikipedia.org This pulsatile nature of GnRH secretion is essential for maintaining normal reproductive function. wikipedia.org

High-frequency GnRH pulses preferentially stimulate the synthesis and secretion of LH, leading to a higher LH to FSH ratio. wikipedia.orgresearchgate.net Conversely, low-frequency GnRH pulses favor the synthesis and release of FSH, resulting in a lower LH to FSH ratio. wikipedia.orgresearchgate.net This frequency-dependent regulation allows the hypothalamus to precisely control the balance of gonadotropin secretion throughout the menstrual cycle in females and to maintain steady spermatogenesis in males. wikipedia.org For example, in the follicular phase of the menstrual cycle, a higher GnRH pulse frequency leads to LH dominance, culminating in the LH surge that triggers ovulation. nih.gov In contrast, during the late luteal phase, a slower pulse frequency promotes the FSH release necessary for recruiting the next cohort of follicles.

The amplitude of GnRH pulses also plays a role in modulating gonadotropin secretion, although its effects are less well understood than those of pulse frequency.

Physiological Impact of Gonadorelin Acetate Hydrate on Reproductive Endocrinology

Modulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Gonadorelin (B1671987) acetate's primary mechanism of action is centered on its interaction with the Hypothalamic-Pituitary-Gonadal (HPG) axis, the central control system for reproduction. swolverine.com It binds to GnRH receptors on the gonadotrope cells in the anterior pituitary gland. patsnap.combachem.com This binding initiates a signaling cascade that leads to the synthesis and release of two crucial gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). patsnap.combachem.comdrugbank.com

The physiological response to gonadorelin acetate (B1210297) is highly dependent on its method of administration. patsnap.com When delivered in a pulsatile manner, it mimics the natural, rhythmic secretion of GnRH from the hypothalamus. patsnap.comhres.ca This approach stimulates a corresponding pulsatile release of LH and FSH, which is fundamental for normal gonadal function. hres.ca This mimicry of the natural hormonal pattern can restore normal pituitary and ovarian function in cases where endogenous GnRH secretion is deficient. hres.ca

Conversely, continuous administration of gonadorelin acetate leads to a downregulation of GnRH receptors on the pituitary gland. patsnap.combachem.com This desensitization reduces the pituitary's responsiveness, resulting in a decrease in LH and FSH secretion and subsequent suppression of steroid production in the ovaries and testes. patsnap.combachem.com

The intracellular signaling pathway activated by gonadorelin acetate binding to its receptor involves the activation of phospholipase C. patsnap.com This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn causes an increase in intracellular calcium and activation of protein kinase C (PKC). patsnap.com This cascade culminates in the secretion of LH and FSH. patsnap.com

Effects on Female Reproductive Physiology

In females, the gonadotropins released in response to gonadorelin acetate—FSH and LH—are the primary drivers of ovarian function, including follicle development, ovulation, and hormone production. patsnap.compatsnap.com

Follicle-stimulating hormone (FSH), released from the pituitary under the influence of gonadorelin, is essential for stimulating the growth and development of ovarian follicles. patsnap.comabbeylabs.com.au These follicles are the fundamental units of the ovary, each containing an oocyte (egg). Gonadorelin-induced FSH secretion promotes the maturation of these follicles, preparing one or more for ovulation. abbeylabs.com.aubelagrogen.by In veterinary medicine, particularly in cattle, gonadorelin is used to stimulate follicle growth and maturation. belagrogen.by Research in cattle has shown that repeated low-dose administration of GnRH can stimulate the development of terminal follicles. mdpi.com Clinical studies have also tracked follicular development in women undergoing treatment with gonadorelin acetate, measuring the number of follicles reaching specific sizes. clinicaltrials.gov

Gonadorelin acetate is effectively used to induce ovulation in women with certain types of infertility, such as hypothalamic amenorrhea. bachem.comhres.caumaryland.edu The mechanism involves stimulating a surge of luteinizing hormone (LH) from the pituitary gland. patsnap.comnih.gov This LH surge is the direct trigger for the final maturation of the dominant follicle and its subsequent rupture, releasing the egg (ovulation). patsnap.comnih.govbiogenesisbago.com

The effectiveness of gonadorelin in inducing ovulation is linked to the developmental stage of the dominant follicle and the surrounding hormonal environment, particularly progesterone (B1679170) levels. nih.gov The LH surge initiated by gonadorelin mimics the natural preovulatory LH peak, which is a prerequisite for ovulation. biogenesisbago.com This action is utilized in both human and veterinary medicine to control and synchronize ovulation. abbeylabs.com.aumsdvetmanual.com

Following ovulation, the remnants of the ruptured follicle transform into a temporary endocrine structure known as the corpus luteum. patsnap.com The formation and function of the corpus luteum are critically dependent on luteinizing hormone (LH). patsnap.com The LH surge, which can be induced by gonadorelin acetate, not only triggers ovulation but also initiates the process of luteinization, leading to the development of the corpus luteum. patsnap.comabbeylabs.com.au

The corpus luteum is responsible for producing progesterone, a hormone vital for preparing the uterus for pregnancy and maintaining it in the early stages. patsnap.compatsnap.com Gonadorelin therapy that successfully induces ovulation will consequently lead to the formation of a functional corpus luteum. hres.ca Some treatment protocols recommend continuing gonadorelin administration for a period after ovulation to provide support for the corpus luteum. hres.ca

Gonadorelin acetate indirectly regulates the production of key ovarian steroid hormones by controlling the release of FSH and LH. patsnap.comhres.ca

Estrogen: Follicle-stimulating hormone (FSH) promotes the growth of ovarian follicles, and as these follicles mature, their granulosa cells produce increasing amounts of estrogen. patsnap.combelagrogen.by Therefore, gonadorelin-induced FSH release leads to an increase in estrogen levels. belagrogen.by

Progesterone: Luteinizing hormone (LH) stimulates the corpus luteum to secrete progesterone after ovulation. patsnap.compatsnap.com By inducing ovulation and supporting the corpus luteum, gonadorelin administration ultimately leads to the production of progesterone. patsnap.com

Research in llamas has shown that the administration of a GnRH-like substance can induce a shift from estrogen to progesterone production in the preovulatory follicle, a crucial step for successful ovulation and luteal function. d-nb.info This involves changes in the expression of key steroidogenic enzymes within the follicle. d-nb.info Studies on cultured primate ovarian cells have explored the direct effects of GnRH agonists on steroidogenesis, though results have been varied. oup.com

Table 1: Hormonal Responses to Gonadorelin Acetate Administration in Heifers

| Time Post-Treatment | Mean Plasma LH Concentration (ng/mL) | Mean Plasma FSH Concentration (ng/mL) |

| 0 hours | Baseline | Baseline |

| 1 hour | Increased | Peak |

| 1.5 hours | Peak | - |

| 2 hours | Increased | Peak |

| 4 hours | Return to Baseline | - |

| Data derived from studies in beef heifers. Peak times and concentrations can vary between different gonadorelin formulations. nih.gov |

Effects on Male Reproductive Physiology

In males, gonadorelin acetate acts on the HPG axis to stimulate the pituitary to release LH and FSH, which are essential for testicular function. patsnap.comlifexmd.com

Luteinizing Hormone (LH): LH stimulates the Leydig cells within the testes to produce testosterone (B1683101), the primary male sex hormone. patsnap.comlifexmd.com

Follicle-Stimulating Hormone (FSH): FSH acts on the Sertoli cells in the testes to support spermatogenesis, the process of sperm production. patsnap.comlifexmd.com

Pulsatile administration of gonadorelin can be used to treat conditions like hypogonadotropic hypogonadism, stimulating testosterone production and spermatogenesis. bachem.commedscape.com This therapy can lead to an increase in testicular size and sperm count. lifexmd.commedscape.com Research comparing pulsatile gonadorelin therapy to other treatments in men with congenital hypogonadotropic hypogonadism found that gonadorelin induced earlier spermatogenesis. nih.gov It helps restore the natural hormonal balance required for male fertility. lifexmd.comstrivepharmacy.com In some cases, gonadorelin is considered for maintaining testicular function and fertility in men undergoing testosterone replacement therapy. fullpotentialmen.com

Gonadorelin acetate hydrate (B1144303), a synthetic form of gonadotropin-releasing hormone (GnRH), plays a pivotal role in the regulation of the reproductive system. patsnap.com By mimicking the natural pulsatile secretion of GnRH from the hypothalamus, it stimulates the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). patsnap.combachem.com These gonadotropins are crucial for regulating reproductive functions in both males and females.

Spermatogenesis Regulation and Support

Gonadorelin acetate hydrate is instrumental in the process of spermatogenesis, the production of sperm. drugbank.com This is achieved through its stimulation of FSH and LH release from the pituitary gland. drugbank.com FSH acts directly on the Sertoli cells within the seminiferous tubules of the testes, which are essential for nurturing developing sperm cells. patsnap.com LH, on the other hand, stimulates the Leydig cells to produce testosterone, a hormone vital for spermatogenesis. patsnap.comgenemedics.com

In cases of hypogonadotropic hypogonadism, a condition characterized by deficient GnRH secretion, pulsatile administration of gonadorelin has been shown to successfully induce sperm production. Research indicates that this method can be highly effective, with some studies reporting sperm production in up to 90% of men with this condition. The pulsatile delivery of gonadorelin acetate is critical as it mimics the natural physiological release of GnRH, thereby promoting the normal release of LH and FSH necessary for testicular function. patsnap.comdrugbank.com

Interactive Table: Hormonal Response to this compound in Males

| Hormone | Primary Target Cells | Key Function in Spermatogenesis |

| FSH | Sertoli Cells | Supports sperm cell development and maturation. |

| LH | Leydig Cells | Stimulates testosterone production. |

| Testosterone | Sertoli and Germ Cells | Essential for all stages of spermatogenesis. |

Leydig Cell Function and Testosterone Production

The function of Leydig cells, located in the interstitial tissue of the testes, is critically dependent on LH. genemedics.com Gonadorelin acetate, by stimulating LH release from the pituitary, indirectly promotes testosterone production by these cells. swolverine.compatsnap.com Testosterone is the primary male sex hormone and is indispensable for the development of male secondary sexual characteristics and for maintaining spermatogenesis. genemedics.com

In clinical applications, gonadorelin acetate is used to treat conditions associated with low testosterone levels that stem from hypothalamic or pituitary dysfunction. bachem.com By restoring the pulsatile release of gonadotropins, it helps to re-establish normal Leydig cell function and, consequently, testosterone production. swolverine.com This mechanism is particularly relevant for men with hypogonadism. swolverine.com

Endocrine Feedback Mechanisms and this compound Responsiveness

The hypothalamic-pituitary-gonadal (HPG) axis operates under a sophisticated negative feedback system. frontiersin.org Sex hormones, such as testosterone and estrogen, exert inhibitory control at the level of both the hypothalamus and the pituitary gland, regulating the release of GnRH, LH, and FSH. Progesterone also plays a role in this feedback loop by modulating GnRH secretion. frontiersin.org

The responsiveness to this compound is influenced by these feedback mechanisms. The pulsatile administration of gonadorelin is designed to mimic the natural rhythm of GnRH secretion, thereby avoiding the desensitization of GnRH receptors on the pituitary that can occur with continuous exposure. bachem.com This pulsatile stimulation is crucial for maintaining the physiological responsiveness of the pituitary gonadotrope cells to release LH and FSH. fullpotentialmen.com Alterations in the natural pulsatile secretion of GnRH can lead to various reproductive disorders. unifi.it

Studies in cattle have demonstrated that different formulations of gonadorelin can elicit varied LH responses and subsequent ovulation rates, highlighting the importance of the specific compound and its interaction with the endocrine system. researchgate.net For instance, gonadorelin diacetate tetrahydrate has been shown to induce a greater LH release and higher ovulation rates in Holstein cows compared to gonadorelin hydrochloride. researchgate.net

Interactive Table: Factors Influencing this compound Responsiveness

| Factor | Description | Impact on Responsiveness |

| Administration Pattern | Pulsatile vs. Continuous | Pulsatile administration mimics natural GnRH secretion and maintains pituitary responsiveness. Continuous administration can lead to receptor downregulation. patsnap.combachem.com |

| Hormonal Feedback | Testosterone, Estrogen, Progesterone | High levels of sex steroids can suppress the pituitary's response to GnRH stimulation. frontiersin.org |

| Formulation | Different salts (e.g., acetate, hydrochloride) | Can affect bioavailability and the magnitude of the gonadotropin response. researchgate.net |

Academic Research on Therapeutic Applications of Gonadorelin Acetate Hydrate

Research in Hypothalamic Amenorrhea (HA)

Hypothalamic amenorrhea is a condition characterized by the cessation of menstruation due to a disruption in the pulsatile release of GnRH from the hypothalamus. nih.gov Gonadorelin (B1671987) acetate (B1210297) therapy aims to restore this physiological process. drugbank.com

Restoration of Ovulatory Function via Pulsatile Gonadorelin Acetate Hydrate (B1144303) in Primary HA

Primary hypothalamic amenorrhea (PHA) is a condition where a patient has never menstruated due to deficient GnRH secretion. umaryland.edu Research has demonstrated that pulsatile administration of gonadorelin acetate is a highly effective method for inducing ovulation in these individuals. researchgate.net

A significant multicenter trial involving women with both primary and secondary hypothalamic amenorrhea evaluated the efficacy of pulsatile gonadorelin acetate (Lutrepulse for Injection). researchgate.net The study reported that this therapy successfully induced ovulation in 91% of patients with primary hypothalamic amenorrhea. researchgate.net This approach is considered an effective and safe method for treating infertility in this specific patient group, as it simulates the natural physiological process of ovulation. researchgate.net Further studies have supported these findings, highlighting that pulsatile GnRH can activate cyclic pituitary-ovarian function, leading to ovulation and pregnancy. elsevierpure.com A systematic review and meta-analysis also concluded that pulsatile GnRH treatment is both effective and safe for women with HA, whether of primary or secondary origin, due to high ovulation rates. nih.gov

| Study Focus | Patient Group | Key Finding | Citation |

| Efficacy of Pulsatile GnRH | Primary Hypothalamic Amenorrhea | 91% ovulation rate | researchgate.net |

| Safety and Efficacy of pGnRH | Primary & Secondary HA | High ovulation rates render the treatment effective and safe. | nih.gov |

| Ovulation Induction | Hypogonadotropic-acyclic women | Pulsatile low-dose GnRH activates cyclic pituitary-ovarian function. | elsevierpure.com |

Studies on the Efficacy of Gonadorelin Acetate Hydrate in Secondary HA

Secondary hypothalamic amenorrhea, often termed functional hypothalamic amenorrhea (FHA), occurs when menstrual cycles cease for six months or more due to factors like stress, excessive exercise, or weight loss. umaryland.edu Pulsatile gonadorelin acetate therapy has shown excellent results in restoring fertility in this population.

A long-term, single-center retrospective cohort study conducted over 25 years analyzed the outcomes of 66 patients with FHA undergoing 82 treatments with a pulsatile GnRH pump. nih.gov The findings demonstrated a high level of efficacy. nih.govnih.gov Similarly, a multicenter trial found that pulsatile gonadorelin acetate induced ovulation in 96% of patients with secondary hypothalamic amenorrhea. researchgate.net The physiological nature of this therapy results in high rates of single-follicle ovulation, which is a significant advantage over other ovulation induction methods. nih.govnih.gov

| Outcome Measure | Result | Citation |

|---|---|---|

| Ovulation Rate per Cycle | 96% | nih.govnih.gov |

| Monofollicular Ovulation Rate | 75% | nih.govnih.gov |

| Cumulative Clinical Pregnancy Rate per Treatment | 74.4% | nih.govnih.gov |

| Live Birth Rate per Treatment | 65.9% | nih.govnih.gov |

| Miscarriage Rate | 11.5% | nih.govnih.gov |

| Multiple Pregnancy Rate | 1.6% | nih.govnih.gov |

Research in Hypogonadotropic Hypogonadism (HH)

Hypogonadotropic hypogonadism (HH) is a disorder characterized by deficient sex hormone production due to a lack of stimulation from pituitary gonadotropins. bachem.comgenemedics.com Gonadorelin acetate is utilized in both diagnosing and treating this condition. genemedics.commedtigo.com

Induction of Puberty in Delayed Puberty Syndromes

Gonadorelin acetate is used in the management of delayed puberty, particularly when it is secondary to hypogonadism. medtigo.compharmacompass.comdrugfuture.com By simulating the natural, pulsatile release of GnRH, the therapy can initiate the hormonal cascade necessary for pubertal development. drugbank.com This leads to an increase in LH and FSH levels, which in turn stimulate the gonads to produce sex hormones like estrogen and testosterone (B1683101), thereby inducing the development of secondary sexual characteristics. drugbank.commedtigo.com Gonadorelin is considered beneficial for adolescents experiencing delayed puberty due to hypothalamic-pituitary dysfunction. medtigo.comdrugfuture.com

Spermatogenesis Induction in Congenital Hypogonadotropic Hypogonadism (CHH)

Congenital hypogonadotropic hypogonadism (CHH) is a rare genetic condition that can cause infertility in males. nih.gov Pulsatile gonadorelin therapy has emerged as a successful treatment for inducing sperm production (spermatogenesis). nih.govendocrine-abstracts.org

A retrospective study compared the effectiveness of a pulsatile gonadorelin pump (PGP) with cyclical gonadotropin therapy (CGT), which involves injections of human chorionic gonadotropin (hCG) and human menopausal gonadotropin (hMG). nih.govnih.gov The study found that the pulsatile pump induced spermatogenesis significantly earlier than gonadotropin injections. nih.govresearchgate.net

| Outcome Measure | Pulsatile Gonadorelin Pump (PGP) | Cyclical Gonadotropin Therapy (CGT) | Citation |

|---|---|---|---|

| Median Time to Spermatogenesis | 6 months | 14 months | nih.govresearchgate.net |

| Spermatogenesis Success Rate | 90% | 83.3% | nih.govnih.gov |

While both treatments were effective, the PGP method resulted in a more rapid onset of sperm production. nih.gov Factors that were found to significantly contribute to successful spermatogenesis included previous treatment with hCG or testosterone and the baseline peak serum LH level after a triptorelin (B344507) stimulation test. nih.gov

Management of Infertility Associated with Female Hypogonadotropic Hypogonadism

For women with hypogonadotropic hypogonadism, gonadorelin acetate is a cornerstone of infertility treatment. genemedics.compharmacompass.com The condition prevents the ovaries from receiving the necessary hormonal signals (LH and FSH) to mature and release eggs. bachem.com Pulsatile administration of gonadorelin acetate effectively mimics the body's natural GnRH pulses, stimulating the pituitary to release LH and FSH and thereby inducing ovulation. drugbank.comncats.io

Research has shown high success rates with this therapy. One study reported that this treatment led to 17 pregnancies in 20 women with hypogonadotropic hypogonadism. nih.gov This method is considered a valuable and effective approach to restore fertility in this patient population. bachem.comgenemedics.com Clinical trial protocols have been specifically designed to evaluate pulsatile GnRH for ovulation induction in women with hypogonadotropic hypogonadism, further underscoring its importance in this therapeutic area. clinicaltrials.gov

Investigation of this compound in Gonadal Steroidogenesis Suppression

Gonadorelin acetate, a synthetic analog of gonadotropin-releasing hormone (GnRH), has been a subject of extensive research for its ability to suppress the production of gonadal steroids. This effect is primarily achieved through the continuous administration of the compound, which leads to the downregulation of GnRH receptors in the pituitary gland. This, in turn, reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately inhibiting the synthesis of sex hormones like estrogen and testosterone. patsnap.comnih.gov This mechanism of action has prompted investigations into its therapeutic potential for hormone-dependent conditions.

Continuous Administration for Endometriosis Research

Endometriosis, a condition characterized by the growth of endometrial-like tissue outside the uterus, is often associated with significant pain. cochrane.org The growth of this tissue is largely dependent on estrogen. Continuous administration of gonadorelin acetate has been explored as a research strategy to induce a state of low estrogen (hypoestrogenism), thereby suppressing the growth of endometriotic lesions and alleviating associated pain. patsnap.comcochrane.org

Research has shown that GnRH agonists, including gonadorelin, can effectively reduce pelvic pain and the size of endometrial implants. cochrane.orgnih.govnih.gov Studies have demonstrated that continuous use of GnRH analogs leads to the suppression of ovarian function, resulting in decreased levels of estrogen and progesterone (B1679170). cochrane.org This hormonal suppression mimics a menopausal state and has been found to be more effective for pain relief compared to placebo. nih.gov However, the hypoestrogenic state induced by GnRH agonists can lead to side effects such as hot flashes and a decrease in bone mineral density. cochrane.orgnih.gov To mitigate these effects, some studies have investigated the combination of GnRH agonists with other hormonal therapies, such as medroxyprogesterone (B1676146) acetate. One pilot study found that while this combination reduced hypoestrogenic symptoms, it did not appear to affect the endometriotic implants themselves. nih.gov

| Study Focus | Key Findings | Reference |

|---|---|---|

| Efficacy in Pain Relief | GnRH agonists are more effective than placebo in reducing pain associated with endometriosis. | nih.gov |

| Mechanism of Action | Continuous administration suppresses ovarian function, leading to reduced estrogen and progesterone levels. | cochrane.org |

| Comparison with other treatments | No statistically significant difference in pain relief for dysmenorrhea when compared to danazol. | nih.gov |

| Combination Therapy | Addition of medroxyprogesterone acetate to a GnRH agonist regimen decreased hypoestrogenic side effects but did not impact endometriotic implants in a pilot study. | nih.gov |

Preclinical and Clinical Studies in Prostate Cancer with GnRH Receptor Modulation

In the realm of prostate cancer research, gonadorelin acetate and other GnRH agonists have been investigated for their ability to suppress testosterone production, a key driver of prostate cancer growth. patsnap.comnih.govcancernetwork.com Continuous administration of GnRH agonists leads to a paradoxical downregulation of GnRH receptors on the pituitary gland, which in turn suppresses the release of LH and subsequently reduces testosterone synthesis in the testes. patsnap.comnih.gov This induced state of "medical castration" is a cornerstone of androgen deprivation therapy (ADT) for advanced prostate cancer. cancernetwork.comgabi-journal.net

Preclinical studies have demonstrated the expression of GnRH receptors in prostate cancer cells, suggesting a direct antiproliferative effect of GnRH analogs on these cells. nih.gov Clinical trials have shown that GnRH agonists effectively reduce serum testosterone to castrate levels. nih.gov However, an initial surge in testosterone levels can occur at the beginning of treatment, a phenomenon known as "testosterone flare," which can potentially lead to a temporary worsening of symptoms. cancernetwork.com To counteract this, anti-androgens are often co-administered during the initial phase of therapy. cancernetwork.comnih.gov

Long-term studies have compared the efficacy of different GnRH agonists and their combination with other therapies. For instance, some studies have compared the effects of GnRH agonists like goserelin (B1671991) and leuprolide, while others have investigated their use in combination with anti-androgens such as bicalutamide (B1683754) and flutamide. gabi-journal.netnih.govtandfonline.com The development of GnRH antagonists, which directly block the GnRH receptor without causing an initial surge, represents a further evolution in this therapeutic area. cancernetwork.comtandfonline.com

| Study Type | Key Findings | Reference |

|---|---|---|

| Mechanism | Continuous administration downregulates GnRH receptors, suppressing LH and testosterone production. | patsnap.comnih.gov |

| Initial Effect | GnRH agonists can cause an initial testosterone surge, potentially leading to a tumor flare. | cancernetwork.com |

| Preclinical Research | GnRH receptors are expressed on prostate cancer cells, suggesting direct antiproliferative effects. | nih.gov |

| Clinical Application | A primary treatment for advanced prostate cancer, forming the basis of androgen deprivation therapy. | cancernetwork.comgabi-journal.net |

| Comparative Studies | Research has compared different GnRH agonists and their use in combination with anti-androgens. | gabi-journal.netnih.govtandfonline.com |

Applications in Veterinary Reproductive Sciences Research

Gonadorelin acetate has significant applications in veterinary medicine, particularly in the reproductive management of livestock. cancernetwork.comnih.gov Its ability to influence the estrous cycle and induce ovulation makes it a valuable tool for improving reproductive efficiency in agricultural settings. cancernetwork.comnih.gov

Estrous Synchronization and Ovarian Follicular Cyst Management in Livestock

One of the primary uses of gonadorelin in veterinary medicine is for the synchronization of estrus in cattle, which allows for fixed-time artificial insemination (FTAI). regulations.govnih.gov This practice is crucial for managing large herds and improving breeding outcomes. Synchronization protocols, often referred to as GPG (GnRH-PGF2α-GnRH) or Ovsynch, involve a series of hormonal treatments to control the follicular wave and time of ovulation. regulations.govnih.govbeefrepro.org The initial gonadorelin injection helps to either ovulate a dominant follicle or initiate a new follicular wave. nih.gov This is followed by an injection of prostaglandin (B15479496) F2α (PGF2α) to regress the corpus luteum, and a final gonadorelin injection to induce a synchronized ovulation. nih.gov

Gonadorelin is also used for the treatment of ovarian follicular cysts in dairy cattle. nih.govregulations.govbeefrepro.org These cysts are persistent, anovulatory follicles that can disrupt the normal estrous cycle and lead to infertility. By inducing an LH surge, gonadorelin can cause the luteinization or ovulation of these cystic structures, allowing the animal to return to a normal cycle. nih.gov

Different formulations of gonadorelin, such as gonadorelin diacetate tetrahydrate and gonadorelin hydrochloride, are available and have been compared in research studies for their efficacy in inducing ovulation and LH release in cattle. nih.govresearchgate.netfrontiersin.orgresearchgate.netfrontiersin.org

| Application | Mechanism/Protocol | Outcome | Reference |

|---|---|---|---|

| Estrous Synchronization | Used in GPG/Ovsynch protocols to control follicular waves and time of ovulation. | Allows for fixed-time artificial insemination, improving breeding management. | regulations.govnih.gov |

| Ovarian Follicular Cysts | Induces an LH surge, leading to luteinization or ovulation of the cyst. | Helps restore normal estrous cyclicity and fertility. | nih.govregulations.govbeefrepro.org |

| Formulation Comparison | Studies compare different salts (e.g., diacetate tetrahydrate, hydrochloride) for efficacy. | Informs product selection for optimal reproductive outcomes. | nih.govresearchgate.netfrontiersin.orgresearchgate.netfrontiersin.org |

Improving Reproductive Efficiency in Agricultural Animal Models

Research has focused on optimizing these protocols by examining factors such as the timing of injections, the physiological state of the animal (e.g., lactating vs. non-lactating, presence of a corpus luteum), and the dose of gonadorelin. researchgate.netnih.gov Studies have shown that the ovulatory response to gonadorelin can be influenced by factors like progesterone concentrations at the time of treatment. nih.gov

Furthermore, investigations into different GnRH analogs, such as buserelin (B193263) and lecirelin, alongside gonadorelin, have been conducted to compare their effects on LH surge, ovulation, and subsequent progesterone levels. nih.gov The overarching goal of this research is to develop more precise and reliable methods for controlling ovarian function to maximize reproductive success in agricultural animal models. nih.govresearchgate.net

Ovulation Induction in Specific Animal Species (e.g., Rabbits, Bitches, Queens)

Gonadorelin acetate, a synthetic analog of gonadotropin-releasing hormone (GnRH), plays a significant role in veterinary reproductive medicine by inducing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. europa.eu This hormonal cascade is essential for follicular development, maturation, and ultimately, ovulation. Research has focused on the application of gonadorelin and its analogs for ovulation induction in various animal species, including rabbits, bitches (female dogs), and queens (female cats), to improve reproductive efficiency and manage certain reproductive disorders. europa.eubelagrogen.by

Rabbits:

In commercial rabbitries, artificial insemination (AI) is a common practice, and the induction of ovulation is crucial for its success as rabbits are induced ovulators. nih.govcabidigitallibrary.org Gonadorelin and other GnRH analogs are utilized to trigger the preovulatory LH surge necessary for the release of oocytes. europa.eucabidigitallibrary.org

Studies have investigated various methods of administration and the efficacy of different GnRH analogs. Intramuscular injection of gonadorelin has been shown to be an effective method for inducing ovulation. cabidigitallibrary.orgbiogenesisbago.com Research has also explored intravaginal administration of GnRH analogs mixed with the semen extender as a less stressful and more welfare-oriented approach. nih.govresearchgate.netmdpi.com

One study compared the efficacy of different GnRH analogs, including buserelin, deslorelin (B1574756), and fertirelin, administered intravaginally. The results indicated that all tested analogs had a similar potency in inducing ovulation in non-lactating female rabbits, leading to comparable pregnancy and kindling rates. nih.gov Another study evaluated the use of a GnRH analog, [des-Gly10, D-Ala6]-LH-RH ethylamide, administered intravaginally and found it to effectively stimulate ovulation. nih.gov

A comparative study between intramuscular gonadorelin and mated doe serum (MDS) found both to be equally effective in inducing ovulation and achieving an 80% kindling rate. cabidigitallibrary.org Furthermore, research on the effects of a GnRH analog, leuprolide acetate, demonstrated its ability to induce oocyte maturation, a critical step preceding ovulation. oup.com

Interactive Data Table: Ovulation Induction in Rabbits with Gonadorelin and its Analogs

| Treatment Group | Administration Route | Ovulation Rate (%) | Kindling Rate (%) | Reference |

| Gonadorelin | Intramuscular | Not specified | 80 | cabidigitallibrary.org |

| Mated Doe Serum (MDS) | Intravenous | Not specified | 80 | cabidigitallibrary.org |

| Buserelin | Intravaginal | Similar to control | Comparable to control | nih.gov |

| Deslorelin | Intravaginal | Similar to control | Comparable to control | nih.gov |

| Fertirelin | Intravaginal | Similar to control | Comparable to control | nih.gov |

| [des-Gly10, D-Ala6]-LH-RH ethylamide | Intravaginal | Effective | 68.8 (10µg dose) | nih.gov |

| Gonadorelin | Intramuscular | Not specified | Significantly better than control | researchgate.net |

| Buserelin acetate | Intramuscular | Not specified | Significantly better than control | researchgate.net |

Bitches (Female Dogs):

The use of gonadorelin and its agonists for estrus induction and ovulation in bitches has been a subject of extensive research. nih.govvin.com These compounds can be used to manage the reproductive cycle and treat conditions like infertility. belagrogen.bynih.gov

Studies have explored different protocols for GnRH administration. Pulsatile intravenous administration of GnRH has been successful in inducing a fertile proestrus and ovulation. vin.com However, due to the practical challenges of this method, research has also focused on the use of long-acting GnRH agonists. vin.comvin.com Super-agonist analogs like deslorelin have been shown to cause a prolonged release of LH after a single injection. vin.com

One study investigated the effects of intramuscular and intravenous administration of a GnRH analog (buserelin acetate) at the time of artificial insemination. The results showed an increase in progesterone levels, indicative of ovulation, and a higher pregnancy rate and litter size in the treated groups compared to the control. researchgate.net Another study using buserelin was effective in inducing estrus in anestrous bitches. scielo.br

Interactive Data Table: Estrus and Ovulation Induction in Bitches with GnRH Analogs

| Treatment Group | Administration Route | Estrus Induction Success Rate (%) | Pregnancy Rate (%) | Reference |

| GnRH (pulsatile) | Intravenous | 63-88 | Not specified | vin.com |

| Buserelin acetate | Intramuscular | Not specified | 83.33 | researchgate.net |

| Buserelin acetate | Intravenous | Not specified | Not specified | researchgate.net |

| Buserelin | Intramuscular | 70 (after 1 or 2 doses) | 100 (of those induced) | scielo.br |

Queens (Female Cats):

Queens are induced ovulators, meaning ovulation is typically triggered by the act of mating. nih.govunipd.it Pharmacological induction of ovulation using gonadorelin and other GnRH agonists is a valuable tool in feline reproductive medicine, particularly for artificial insemination, managing persistent estrus, and in cases of infertility. nih.govnih.govresearchgate.net

A clinical study evaluated the efficacy of a single intramuscular injection of gonadorelin in estrous queens. nih.govresearchgate.netnih.gov The study found that 84% of the treated queens ovulated, as confirmed by the presence of corpora lutea on their ovaries, compared to only 37% in the placebo group. nih.govresearchgate.netnih.gov The disappearance of estrous behavior was also significantly quicker in the gonadorelin-treated group. nih.govresearchgate.netnih.gov

Research has also shown that a single intramuscular injection of gonadorelin can induce a sharp increase in serum LH in both estrous and anestrous queens, leading to ovulation in 100% of the estrual queens in one study. clinicaltheriogenology.net Subcutaneous administration of gonadorelin combined with vaginal stimulation also resulted in a 100% ovulatory rate. clinicaltheriogenology.net

Interactive Data Table: Ovulation Induction in Queens with Gonadorelin

| Treatment Group | Administration Route | Ovulation Rate (%) | Reference |

| Gonadorelin (50 µg) | Intramuscular | 84 | nih.govresearchgate.netnih.gov |

| Placebo | Intramuscular | 37 | nih.govresearchgate.netnih.gov |

| Gonadorelin (25 µg) | Intramuscular | 100 | clinicaltheriogenology.net |

| Gonadorelin (25 µg) + Vaginal Stimulation | Subcutaneous | 100 | clinicaltheriogenology.net |

Diagnostic Utility of Gonadorelin Acetate Hydrate in Endocrine Research

Assessment of Anterior Pituitary Gonadotrope Functional Capacity and Responsiveness

The primary diagnostic application of gonadorelin (B1671987) acetate (B1210297) hydrate (B1144303) is to evaluate the functional capacity and responsiveness of the gonadotropes, the cells in the anterior pituitary gland responsible for producing and releasing luteinizing hormone (LH) and follicle-stimulating hormone (FSH). drugbank.commedicines.org.uk By administering a single dose of gonadorelin acetate, healthcare providers can stimulate the pituitary and measure the subsequent release of LH and FSH into the bloodstream. genemedics.com This test helps to determine if the pituitary's gonadotrope cells are functioning correctly. medicines.org.uk

A normal response to the gonadorelin test, characterized by a significant increase in LH and FSH levels, indicates the presence of functional pituitary gonadotropes. medicines.org.uk In a study involving the administration of gonadorelin, venous blood samples were drawn at multiple intervals, including -15 minutes and immediately before administration, and then at 15, 30, 45, 60, and 120 minutes after. medicines.org.uk The baseline LH is determined by averaging the first two samples, and the subsequent measurements reveal the peak response. medicines.org.uk Research has shown that in postpubertal patients, gonadorelin primarily stimulates the release of LH, while the FSH response is typically less pronounced. drugbank.com However, in prepubertal individuals and in certain gonadal disorders, the FSH response may be greater than the LH response. drugbank.com

The following table illustrates a typical response pattern to a gonadorelin stimulation test in healthy individuals:

| Time Point | Analyte | Expected Response |

| Baseline (pre-injection) | LH, FSH | Basal levels |

| Peak (post-injection) | LH, FSH | Significant increase from baseline |

Evaluation of Hypothalamic-Pituitary Axis Integrity in Endocrine Disorders

The gonadorelin stimulation test is a valuable tool for assessing the integrity of the hypothalamic-pituitary axis in a variety of endocrine disorders. medicines.org.uk This axis is a complex system where the hypothalamus produces GnRH, which in turn stimulates the pituitary to release LH and FSH. These hormones then act on the gonads (testes and ovaries) to regulate reproductive function and steroid hormone production. By observing the pituitary's response to an external GnRH signal (gonadorelin), clinicians can gain insights into the functionality of this entire cascade. genemedics.com

Disruptions anywhere along this axis can lead to various conditions, including hypogonadotropic hypogonadism, delayed puberty, and amenorrhea. genemedics.comncats.io The gonadorelin test helps to pinpoint the source of the dysfunction. A normal pituitary response to gonadorelin in a patient with hypogonadism suggests that the pituitary itself is functional, and the problem likely lies within the hypothalamus (i.e., deficient endogenous GnRH production or release). medicines.org.uk Conversely, a blunted or absent response may indicate a primary pituitary gland disorder. medicines.org.uk

A study comparing the diagnostic accuracy of triptorelin (B344507), a GnRH agonist, to gonadorelin in diagnosing central precocious puberty found that both are effective in assessing the HPG axis. eurospe.org The study highlighted that the peak LH response after gonadorelin injection typically occurs at 30 to 45 minutes. eurospe.org

Differential Diagnosis of Central versus Primary Gonadotropin Deficiency

A key diagnostic use of gonadorelin acetate hydrate is in the differential diagnosis of gonadotropin deficiency, specifically distinguishing between central (hypothalamic or pituitary) and primary (gonadal) causes. medicines.org.ukeurospe.org

Central Gonadotropin Deficiency: This occurs when the hypothalamus or pituitary gland fails to produce adequate amounts of GnRH, LH, or FSH. In such cases, the gonads are not properly stimulated.

Primary Gonadotropin Deficiency: This refers to a condition where the gonads themselves are dysfunctional and fail to respond to LH and FSH, leading to inadequate sex steroid production.

The gonadorelin test helps differentiate these conditions by directly assessing the pituitary's ability to respond. In a patient with suspected hypogonadism, the following responses to a gonadorelin test can aid in diagnosis:

| Test Response | Interpretation | Likely Diagnosis |

| Normal LH/FSH increase | Pituitary is responsive | Hypothalamic dysfunction (tertiary hypogonadism) |

| Blunted or no LH/FSH increase | Pituitary is non-responsive | Pituitary dysfunction (secondary hypogonadism) |

| Exaggerated LH/FSH response | Gonads are not responding, leading to a lack of negative feedback | Primary gonadal failure (primary hypogonadism) |

In a study of girls with suspected precocious puberty, the gonadorelin test was used as a gold standard to differentiate central precocious puberty (early activation of the HPG axis) from premature thelarche (isolated breast development). eurospe.org A peak LH concentration of ≥ 5.0 IU/L after gonadorelin administration was indicative of central precocious puberty. eurospe.org

Investigating Residual Gonadotropic Function Following Pituitary Tumor Intervention

This compound is also employed to evaluate the residual functional capacity of the pituitary gland following surgical removal or irradiation of a pituitary tumor. drugbank.commedicines.org.uk Pituitary tumors and their treatments can damage the surrounding healthy pituitary tissue, potentially impairing its ability to produce essential hormones, including LH and FSH.

By performing a gonadorelin stimulation test after such interventions, endocrinologists can assess the extent of any damage to the gonadotropes and determine if the patient has developed gonadotropin deficiency. drugbank.commedicines.org.uk The results of this test are crucial for guiding postoperative management, including the potential need for hormone replacement therapy. A normal response to gonadorelin indicates that a sufficient number of functional gonadotropes have been preserved. medicines.org.uk

For instance, after the removal of a pituitary tumor, a gonadorelin test can help determine if the patient will require long-term hormonal support for reproductive function. The test provides a clear picture of the pituitary's remaining ability to secrete gonadotropins. drugbank.commedicines.org.uk

Methodological Approaches and Considerations in Gonadorelin Acetate Hydrate Research

Experimental Models and Systems

The investigation of gonadorelin (B1671987) acetate (B1210297) hydrate's biological effects is conducted across a spectrum of experimental models, each offering unique insights into its mechanism of action.

In Vitro Cell Culture Models for Receptor Binding and Signaling Studies

To dissect the molecular mechanisms of gonadorelin acetate hydrate (B1144303), researchers utilize in vitro cell culture models. These systems allow for controlled investigation of how the compound interacts with its target, the GnRH receptor (GnRH-R), and the subsequent intracellular signaling cascades.

Commonly used cell lines include human embryonic kidney (HEK) 293T cells and various pituitary gonadotrope cell lines. oup.comcreative-biolabs.com These cells can be genetically modified to express the GnRH-R, providing a clean system to study receptor binding affinity and capacity. oup.combioscientifica.com By introducing gonadorelin acetate hydrate to these cultures, scientists can measure key events like the activation of G-proteins, specifically the Gq/11 family, which in turn stimulates phospholipase C. creative-biolabs.com This leads to the production of second messengers and downstream effects like calcium mobilization, which can be quantified to assess receptor activation. creative-biolabs.com

Furthermore, these models are crucial for understanding how GnRH receptor signaling activates mitogen-activated protein kinase (MAPK) pathways, which are vital for the transcription of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) genes. bioscientifica.comnih.gov Studies can also investigate phenomena like receptor desensitization and internalization, which are critical for understanding the long-term effects of continuous versus pulsatile GnRH agonist exposure. nih.gov

Animal Models for Reproductive Physiology and Pathophysiology

Animal models are indispensable for studying the systemic and physiological effects of this compound in a living organism. A range of species is used, with the choice depending on the specific research question.

Rodent Models: Mice and rats are frequently used to study the fundamental aspects of GnRH action, including its role in puberty, fertility, and the neural control of GnRH pulse generation. nih.gov For instance, rodent models have been instrumental in elucidating the roles of neuropeptides like kisspeptin (B8261505) and neurokinin B in stimulating GnRH release. nih.gov Specific mouse models, such as those with genetic modifications to the GnRH or kisspeptin systems, allow for detailed investigation into the mechanisms of reproductive disorders like polycystic ovary syndrome (PCOS). researchgate.netelifesciences.org Studies in rodent models can also assess the impact of factors like inflammation on GnRH neuron migration during development. mdpi.com

Bovine Models: Cattle, particularly dairy and beef cows, are a key model for reproductive research with direct agricultural applications. frontiersin.orgmdpi.com Studies in bovine models often focus on the efficacy of different gonadorelin formulations, including the acetate, hydrochloride, and diacetate tetrahydrate salts, in synchronizing ovulation for artificial insemination programs. frontiersin.orgresearchgate.netfrontiersin.org Researchers can monitor hormonal profiles, such as LH surges, and use ultrasonography to track follicular development and ovulation in response to treatment. frontiersin.orgresearchgate.net Excised bovine nasal mucosa has also been used as an in vitro model to study the permeability and metabolism of GnRH analogues for alternative delivery routes. nih.gov

Primate Models: Non-human primates, such as rhesus monkeys, offer a model that closely resembles human reproductive physiology. nih.gov Research in primates has been pivotal in establishing the concept of the GnRH pulse generator and the absolute requirement of pulsatile GnRH release for maintaining normal gonadotropin secretion. nih.govnih.gov These models allow for direct measurement of GnRH in the portal blood system connecting the hypothalamus and pituitary, providing a more accurate picture of GnRH secretion dynamics than indirect measures like LH pulses. nih.gov

Human Clinical Research Designs: Randomized Controlled Trials and Observational Studies

Ultimately, understanding the therapeutic utility of this compound requires well-designed human clinical studies.

Randomized Controlled Trials (RCTs): RCTs are the gold standard for determining the efficacy and safety of a treatment. In the context of this compound, RCTs have been conducted to evaluate its effectiveness in inducing ovulation in women with hypothalamic amenorrhea. hres.caumaryland.edu In these trials, patients are randomly assigned to receive either this compound, often administered via a pulsatile infusion pump, or a placebo or another standard treatment. clinicaltrials.gov Key outcomes measured include ovulation rates and pregnancy rates. hres.caumaryland.edu RCTs have also been used to compare gonadorelin analogues with other treatments in conditions like endometriosis. nih.gov

Observational Studies: Observational studies, including cohort and case-control studies, provide valuable real-world data on the use of this compound. These studies can assess long-term outcomes and identify potential associations that may not be apparent in the controlled setting of an RCT. For example, retrospective observational studies have compared the success rates of pulsatile GnRH therapy with gonadotropin treatment for ovulation induction in women with functional hypothalamic amenorrhea. umaryland.edu While not able to establish causality as definitively as RCTs, they play a crucial role in informing clinical practice and generating hypotheses for future research.

Comparative Studies of GnRH Analogues

The therapeutic landscape includes several forms of gonadorelin. Comparative studies are therefore essential to determine if differences in their chemical structure and formulation translate to differences in their clinical performance.

Comparison of this compound with Gonadorelin Hydrochloride and Diacetate Tetrahydrate on Biological Activity

Several studies, particularly in bovine models, have compared the biological activity of different gonadorelin salts: gonadorelin acetate, gonadorelin hydrochloride (GH), and gonadorelin diacetate tetrahydrate (GDT). frontiersin.orgfrontiersin.org The primary focus of these comparisons has been on their ability to induce an LH surge and subsequent ovulation.

Some research indicates that GDT may be more effective at inducing ovulation than GH in dairy cows. frontiersin.orgresearchgate.netfrontiersin.org For instance, studies have reported a higher percentage of cows ovulating following an injection of GDT compared to GH. frontiersin.orgfrontiersin.org This has been linked in some reports to a greater LH release induced by GDT. researchgate.net However, other studies have found no significant difference in pregnancy rates between cows treated with GH and GDT in timed artificial insemination protocols, even when ovulation rates differed. frontiersin.orgnih.gov In beef cows, large-scale studies have also reported no significant differences in fertility outcomes between GH and GDT. frontiersin.orgfrontiersin.org These discrepancies may be due to differences in the physiological status of the animals (e.g., lactating dairy vs. suckled beef cows), the specific synchronization protocols used, or the statistical power of the studies. frontiersin.org

| Gonadorelin Salt | Animal Model | Key Finding | Reference |

|---|---|---|---|

| Gonadorelin Diacetate Tetrahydrate (GDT) vs. Gonadorelin Hydrochloride (GH) | Lactating Dairy Cows | GDT resulted in a greater rate of ovulation than GH. | frontiersin.orgresearchgate.net |

| Gonadorelin Diacetate Tetrahydrate (GDT) vs. Gonadorelin Hydrochloride (GH) | Postpartum Dairy Cows | No significant difference in pregnancies per artificial insemination (P/AI). | nih.gov |

| Gonadorelin Diacetate Tetrahydrate (GDT) vs. Gonadorelin Hydrochloride (GH) | Beef Cows | No significant differences in pregnancy rates to timed AI. | frontiersin.orgfrontiersin.org |

| Gonadorelin Diacetate Tetrahydrate vs. Gonadorelin Hydrochloride | Non-lactating Holstein Cows | Diacetate form induced a greater LH release and higher ovulatory rate. | researchgate.net |

Analysis of Formulation and Delivery System Effects on Efficacy and Pharmacodynamics

The efficacy of a GnRH analogue is not solely dependent on its chemical structure but also heavily influenced by its formulation and delivery system. frontiersin.orgbohrium.com Because native GnRH has a very short half-life, developing sustained-release formulations has been a major focus of research to avoid the need for frequent injections or continuous infusion pumps. bohrium.com

In goats, a nano-formulation of gonadorelin using chitosan-sodium tripolyphosphate nanoparticles allowed for a 75% reduction in the conventional dose without compromising fertility and prolificacy, indicating enhanced bioavailability. nih.gov In humans, pulsatile delivery systems, such as the Lutrepulse® pump, are designed to mimic the natural pulsatile secretion of GnRH from the hypothalamus, which is crucial for inducing ovulation in patients with hypothalamic amenorrhea. umaryland.edu The route of administration (e.g., intravenous vs. subcutaneous) can also affect pregnancy outcomes, with some studies suggesting better results with intravenous delivery of pulsatile gonadorelin acetate. hres.ca

| Formulation/Delivery System | Key Characteristic/Finding | Model/Application | Reference |

|---|---|---|---|

| Biodegradable Microspheres (e.g., PLGA) | Provides sustained, long-term release of GnRH agonists. | General (Animal and Human) | bohrium.comnih.gov |

| Chitosan-TPP Nanoparticles | Allowed for a 75% dose reduction of gonadorelin while maintaining efficacy. | Goats | nih.gov |

| Pulsatile Infusion Pump (e.g., Lutrepulse®) | Mimics natural GnRH secretion to induce ovulation. | Humans (Hypothalamic Amenorrhea) | umaryland.edu |

| Intravenous vs. Subcutaneous Pulsatile Delivery | Intravenous route showed higher pregnancy rates in some studies. | Humans (Primary Hypothalamic Amenorrhea) | hres.ca |

Advanced Techniques for Hormonal Monitoring and Pituitary Response Assessment

In the realm of endocrinological research, particularly concerning the effects of this compound, the precise measurement of hormonal fluctuations and the accurate assessment of pituitary gland responsiveness are paramount. The administration of this compound, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is designed to stimulate the anterior pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). drugbank.comgenemedics.com The evaluation of this response requires sophisticated and sensitive analytical methods.

Hormonal Monitoring Methodologies

The foundation of assessing the pituitary response to this compound lies in the accurate quantification of gonadotropins. Over the years, methodologies have evolved from traditional immunoassays to more advanced, highly sensitive, and specific techniques.

Immunoassays: These remain a cornerstone of hormonal analysis in both clinical and research settings. The principle involves using antibodies to detect and quantify hormone concentrations.

Chemiluminescent Immunoassays (CIAs) and Electrochemiluminescence Immunoassays (ECLIAs): These are highly sensitive automated methods. In a chemiluminescent microparticle immunoassay (CMIA), hormones are captured by antibodies linked to microparticles, and a final reaction produces light, the intensity of which is proportional to the hormone concentration. jcrpe.org Similarly, ECLIA uses a reaction that emits light upon electrical stimulation. elsevier.es These methods offer high throughput, excellent sensitivity, and reproducibility. For instance, the ARCHITECH System (a CMIA) and the Elecsys and Cobas platforms (ECLIAs) are frequently used in studies to measure LH and FSH with very low detection limits. jcrpe.orgelsevier.es

Radioimmunoassay (RIA): Historically a gold standard, RIA uses radioactively labeled hormones to compete with the sample's hormone for antibody binding sites. While highly sensitive, the use of radioactive materials has led to its gradual replacement by non-isotopic methods like CIA and ECLIA in many laboratories.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Representing the pinnacle of analytical specificity, LC-MS/MS has emerged as a powerful tool in endocrinology. This technique separates compounds in a sample using liquid chromatography and then identifies and quantifies them based on their unique mass-to-charge ratio. Its major advantage is the high specificity, which minimizes the cross-reactivity issues that can sometimes affect immunoassays. It is particularly valuable for developing reference methods and for analyzing hormones in complex biological matrices.

Emerging Affinity-Based Biosensors: Research is ongoing into novel analytical platforms that offer rapid, on-site, and cost-effective hormone detection. unifi.it These include biosensors based on biomimetic receptors like aptamers (single-stranded DNA or RNA molecules that bind to specific targets) and molecularly imprinted polymers (MIPs), which are synthetic polymers with custom-made binding sites for a target molecule. unifi.it While not yet in routine use for Gonadorelin research, these technologies hold promise for future applications, including in the context of an Athlete Biological Passport (ABP) to detect peptide hormone misuse. unifi.it

| Technique | Principle | Advantages | Common Platforms/Examples | Minimum Detection Limit (LH/FSH) |

| Chemiluminescent Microparticle Immunoassay (CMIA) | Antigen-antibody reaction with signal amplification via a light-producing chemical reaction on microparticles. | High sensitivity, automation, high throughput, non-radioactive. | Abbott ARCHITECT System. jcrpe.org | ~0.07 IU/L. jcrpe.org |

| Electrochemiluminescence Immunoassay (ECLIA) | Antigen-antibody reaction where a label is stimulated by electricity to emit light. | High precision, wide dynamic range, low sample volume, non-radioactive. | Roche Elecsys, Cobas Analyzers. elsevier.es | ~0.1 IU/L. elsevier.es |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Physical separation by chromatography followed by mass-based detection and quantification. | Highest specificity, multiplexing capability, considered a reference method. | Various custom-developed laboratory methods. | Varies by method; can be highly sensitive. |

| Radioimmunoassay (RIA) | Competitive binding between a radio-labeled antigen and an unlabeled antigen for a limited number of antibodies. | Historically high sensitivity. | Not applicable (method-based). | Varies by specific assay. |

Pituitary Response Assessment

The primary method for assessing the functional capacity of the anterior pituitary's gonadotropes is the Gonadorelin stimulation test. drugbank.commedicines.org.uk

The Standard Gonadorelin Stimulation Test: This diagnostic procedure involves establishing a baseline hormone level before administering this compound. medicines.org.uk Venous blood samples are typically drawn 15 minutes before and immediately prior to the injection to determine the basal LH concentration. medicines.org.uk Following administration, a series of blood samples are collected at timed intervals, such as 15, 30, 45, 60, and 120 minutes, to measure the dynamic response of LH and FSH. medicines.org.ukmims.com The resulting hormone concentration curve reveals the pituitary's ability to respond to the GnRH signal. A normal response indicates functional pituitary gonadotropes, while a subnormal or blunted response may suggest hypothalamic or pituitary dysfunction. medicines.org.uk

Advanced and Simplified Testing Protocols: The standard GnRH test can be cumbersome, requiring multiple blood draws over several hours. nih.gov This has prompted research into simplified protocols that can provide the necessary diagnostic information with fewer samples, reducing patient discomfort and cost. nih.gov Studies have shown that a single post-stimulation blood sample may be sufficient in certain clinical contexts, such as diagnosing central precocious puberty (CPP). jcrpe.orgnih.gov The timing of this single sample is critical, with research pointing to specific windows post-injection as having the highest diagnostic accuracy.